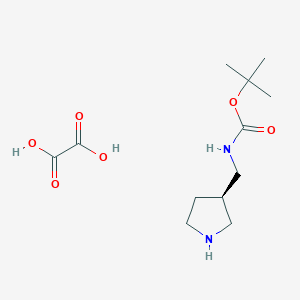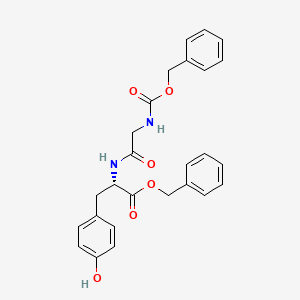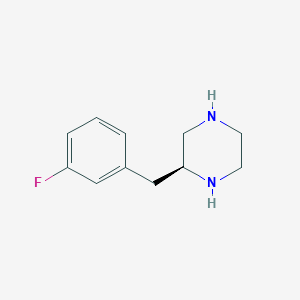![molecular formula C12H9FN2O2S B14810231 Thiophene, 2-[(2-fluoro-5-nitrophenylimino)methyl]-3-methyl-](/img/structure/B14810231.png)
Thiophene, 2-[(2-fluoro-5-nitrophenylimino)methyl]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-fluoro-5-nitrophenyl)[(3-methyl-2-thienyl)methylene]amine is a complex organic compound characterized by the presence of a fluorine atom, a nitro group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-5-nitrophenyl)[(3-methyl-2-thienyl)methylene]amine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-5-nitroaniline with 3-methyl-2-thiophenecarboxaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and conducted in a solvent like ethanol or methanol. The mixture is usually refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-fluoro-5-nitrophenyl)[(3-methyl-2-thienyl)methylene]amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of an amine derivative.
Reduction: Conversion to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-fluoro-5-nitrophenyl)[(3-methyl-2-thienyl)methylene]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-fluoro-5-nitrophenyl)[(3-methyl-2-thienyl)methylene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (2-chloro-5-nitrophenyl)[(3-methyl-2-thienyl)methylene]amine
- (2-bromo-5-nitrophenyl)[(3-methyl-2-thienyl)methylene]amine
- (2-iodo-5-nitrophenyl)[(3-methyl-2-thienyl)methylene]amine
Uniqueness
(2-fluoro-5-nitrophenyl)[(3-methyl-2-thienyl)methylene]amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H9FN2O2S |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-1-(3-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C12H9FN2O2S/c1-8-4-5-18-12(8)7-14-11-6-9(15(16)17)2-3-10(11)13/h2-7H,1H3 |
InChI Key |
DVBINGIREIYGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


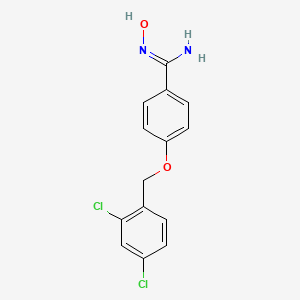
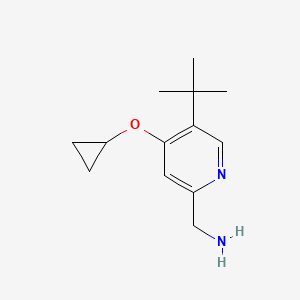


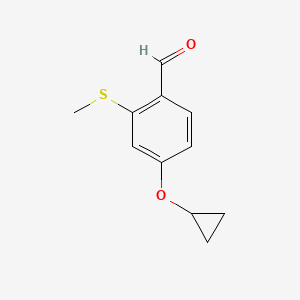
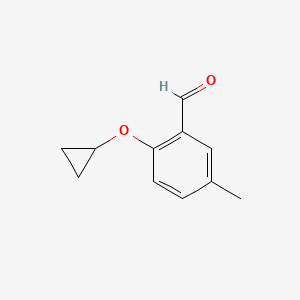



![(4E)-3-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14810221.png)

